molecular formula C29H50O5 B110088 22S,23S-Homocastasterone CAS No. 83510-06-9

22S,23S-Homocastasterone

Cat. No. B110088
CAS RN: 83510-06-9
M. Wt: 478.7 g/mol
InChI Key: WADMTJKRYLAHQV-JCTKEBOBSA-N
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Description

“22S,23S-Homocastasterone” is a type of brassinosteroid, a class of steroid phytohormones essential for normal plant growth and development . It is structurally similar to animal steroids and is found universally throughout the plant kingdom . The molecule contains diol groups in ring A and in the side chain .


Molecular Structure Analysis

The molecular formula of “22S,23S-Homocastasterone” is C29H50O5, and it has a molecular weight of 478.7043 . The IR spectra of this compound have been analyzed, revealing the presence of diol groups in ring A and in the side chain .


Chemical Reactions Analysis

The chemical reactions involving “22S,23S-Homocastasterone” have been studied, particularly in relation to its interactions with other compounds . For example, it has been found to be a weak competitor of the binding of [3 H]ponasterone A to the intracellular ecdysteroid receptor from the epithelial cell line from Chironomus tentans .


Physical And Chemical Properties Analysis

The physical and chemical properties of “22S,23S-Homocastasterone” have been analyzed using IR spectra . The molecule contains diol groups in ring A and in the side chain, and the lack of two OH groups in ring A of homosecasterol compared to homocastasterone results in the appearance of stretching vibrational bands of H–C= (ν max = 3025 cm –1) and –C=C (ν max = 1656 cm –1) groups of ring A .

Scientific Research Applications

Anabolic Activity in Muscle Cells

  • Study Findings : Research indicates that plant-derived brassinosteroids like (22S,23S)-homocastasterone have anabolic effects on skeletal muscle cells. They activate the PI3K/Akt signaling pathway, suggesting their potential in promoting muscle growth and repair (Esposito et al., 2011).

Cancer Cell Research

  • Reactive Oxygen Species Generation : In studies on human lung adenocarcinoma cells, (22S,23S)-homocastasterone was observed to induce reactive oxygen species, implicating its role in inhibiting cancer cell growth (Kisselev et al., 2017).
  • Enhancing Antitumor Activity : Combination of classical cytostatic drugs like cisplatin with (22S,23S)-homocastasterone has been found to inhibit cancer cell growth more effectively, suggesting a synergistic effect (Panibrat et al., 2019).
  • Cytotoxicity Analysis : Different stereoisomers of 22,23-dihydroxystigmastane, including (22S,23S)-homocastasterone, have been studied for their cytotoxic effects on various cancer cell lines, showing significant differences in toxicity (Misharin et al., 2010).

Plant Physiology and Growth

  • Shoot Control in Plants : 28-Homocastasterone has been shown to affect the shooting patterns in Eucalyptus, indicating its potential application in improving micropropagation techniques for woody angiosperms (Pereira-Netto et al., 2006).

Metabolic Effects in Animals

  • Influence on Hexokinase Activity : In diabetic male rats, 28-homocastasterone positively modulated hexokinase activity and mRNA expression in various tissues, suggesting its role in cellular glycolysis (Velan & Kotteazeth, 2018).
  • Haematological Changes : Homocastasterone has been found to induce significant haematological changes in normal and diabetic male rats, impacting blood glucose levels and cell counts (Athithan et al., 2015).

Bone Histology and Steroid Metabolism

  • Effects on Bone Histology : 28-Homocastasterone has shown effects on bone marrow cells and bone histology in diabetic rats, highlighting its potential in reducing hyperglycemic damage to bone (Athithan & Srikumar, 2017).

Safety And Hazards

The safety and hazards of “22S,23S-Homocastasterone” are not well-documented and require further evaluation . When handling this substance, laboratory safety procedures and personal protective measures, such as the use of protective gloves and glasses, should be followed .

Future Directions

The future directions of research on “22S,23S-Homocastasterone” could involve further investigation into its diverse biological activities in animal systems . Given its potential medical applications, including its anticancerous, antiangiogenic, antiviral, antigenotoxic, antifungal, and antibacterial bioactivities , there is significant interest in developing potent new anticancer drugs based on this compound .

properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26-,27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADMTJKRYLAHQV-JCTKEBOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H]([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

22S,23S-Homocastasterone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Lehmann, HM Vorbrodt, G Adam, J Koolman - Experientia, 1988 - Springer
We report the discovery of the first antiecdysteroids which belong to a comparatively new class of plant growth regulators, the brassinosteroids. These compounds bind competitively to …
Number of citations: 44 link.springer.com
KD Spindler, M Spindler-Barth, A Turberg… - … für Naturforschung C, 1992 - degruyter.com
The two brassinosteroids, 22S′,23S′-homobrassinolide and 22S′,23S′-homocastasterone are weak competitors of the binding of [ 3 H]ponasterone A to the intracellular …
Number of citations: 23 www.degruyter.com
K Richter, G Adam - Naturwissenschaften, 1991 - Springer
Brassinosteroids have striking similarities in their chemical structure to ecdysteroids (Fig. 1). They are only known to occur in plants, whereas ecdysteroids are distributed in plants as …
Number of citations: 13 link.springer.com
OV Panibrat, VN Zhabinskii, VA Khripach - Brassinosteroids: Plant Growth …, 2019 - Springer
In recent years, it was shown that brassinosteroids (BS) exert their effects not only on plants but also on animals and man. Eventually, some of these effects allowed considering BS as …
Number of citations: 6 link.springer.com
G Adam, V Marquardt, HM Vorbrodt, C Hörhold… - 1991 - ACS Publications
The synthesis and bioactivity of new types of brassinosteroid analogs as well as original biological effects of brassinosteroids on radish and higher fungi are presented. Our chemical …
Number of citations: 19 pubs.acs.org
PA Kisselev, OV Panibrat, AR Sysa, MV Anisovich… - Steroids, 2017 - Elsevier
To explore the underlying mechanism of cancer cell growth inhibition by brassinosteroids (BS), reactive oxygen species (ROS) generation under treatment with 28-homocastasterone …
Number of citations: 14 www.sciencedirect.com
J Xiong, S Bonney, RV Gonçalves, D Esposito - Life Sciences, 2022 - Elsevier
Introduction Brassinosteroids (BRs) are the class of phytohormones with great importance in agriculture and potential diverse effects on human welfare, including skin disease treatment…
Number of citations: 7 www.sciencedirect.com
GJR Charrois, H Mao, WR Kaufman - Pesticide biochemistry and …, 1996 - Elsevier
Ecdysteroids cause salivary gland degeneration in female ixodid ticks. We tested the effects of the following compounds on salivary gland degeneration in the ixodid tickAmblyomma …
Number of citations: 18 www.sciencedirect.com
L Sobek, GA Böhm, H Penzlin - Insect biochemistry and molecular biology, 1993 - Elsevier
Ecdysteroid receptor levels were determined during the last instar of Galleria mellonella L. (Lepidoptera, Pyralidae). From these larvae, partially purified nuclear extracts were prepared. …
Number of citations: 29 www.sciencedirect.com
D Esposito, T Rathinasabapathy, A Poulev… - Journal of medicinal …, 2011 - ACS Publications
Brassinosteroids are plant-derived polyhydroxylated derivatives of 5α-cholestane, structurally similar to cholesterol-derived animal steroid hormones and insect ecdysteroids. In this …
Number of citations: 23 pubs.acs.org

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